molecular formula C17H11ClO4 B14946824 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate

7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate

Cat. No.: B14946824
M. Wt: 314.7 g/mol
InChI Key: GREBACDKQIIOPJ-UHFFFAOYSA-N
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Description

7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate is a chemical compound belonging to the class of coumarin derivatives Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate typically involves the reaction of 7-chloro-4-methylcoumarin with benzoic acid or its derivatives. One common method includes the esterification of 7-chloro-4-methylcoumarin with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted coumarin derivatives with different functional groups .

Scientific Research Applications

7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 4-methyl-2-oxo-2H-chromen-7-yl sulfamate
  • 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

Uniqueness

7-chloro-4-methyl-2-oxo-2H-chromen-6-yl benzoate is unique due to the presence of the chloro group at the 7-position and the benzoate ester at the 6-position.

Properties

Molecular Formula

C17H11ClO4

Molecular Weight

314.7 g/mol

IUPAC Name

(7-chloro-4-methyl-2-oxochromen-6-yl) benzoate

InChI

InChI=1S/C17H11ClO4/c1-10-7-16(19)21-14-9-13(18)15(8-12(10)14)22-17(20)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

GREBACDKQIIOPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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